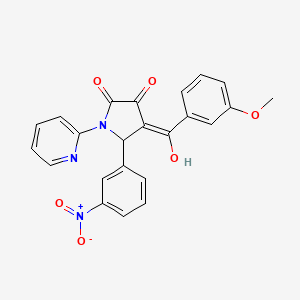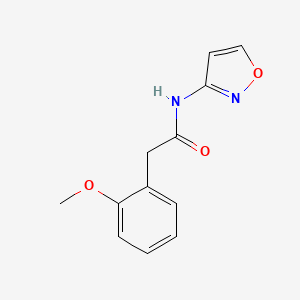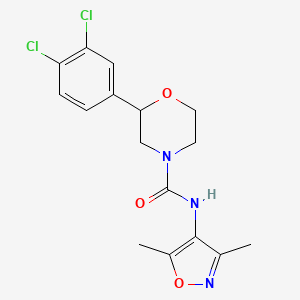![molecular formula C24H29NO5 B5422924 propyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5422924.png)
propyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate, also known as PBBMA, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.
作用机制
The mechanism of action of propyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate in drug delivery involves the selective targeting of cancer cells. This compound has been shown to bind to the folate receptor, which is overexpressed in many types of cancer cells. This allows for the targeted delivery of anticancer drugs to cancer cells while minimizing the side effects on healthy cells. In photodynamic therapy, this compound is activated by light, which leads to the generation of reactive oxygen species that induce cell death in cancer cells. As a fluorescent probe, this compound binds to metal ions, which leads to a change in its fluorescence properties. This allows for the detection of metal ions in biological samples.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and good biocompatibility in vitro and in vivo. In addition, this compound has been shown to have good stability in biological environments, which is important for its potential applications in drug delivery and imaging.
实验室实验的优点和局限性
One of the advantages of using propyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate in lab experiments is its ability to selectively target cancer cells. This allows for the targeted delivery of drugs and the detection of cancer cells. However, one of the limitations of using this compound is its complex synthesis method, which may limit its widespread use in research.
未来方向
There are several future directions for the research on propyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate. One direction is the development of new synthesis methods that are more efficient and scalable. Another direction is the optimization of this compound as a carrier for anticancer drugs, as well as the development of new drug delivery systems that incorporate this compound. Additionally, the use of this compound as a photosensitizer and fluorescent probe can be further explored for its potential applications in imaging and diagnosis.
合成方法
The synthesis of propyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate involves the reaction of 4-methoxyphenylacetic acid with butyl chloroformate to form 4-butoxyphenylacetyl chloride. This intermediate is then reacted with 4-aminobenzophenone to form this compound. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane.
科学研究应用
Propyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate has been studied for its potential applications in various fields such as drug delivery, photodynamic therapy, and as a fluorescent probe. In drug delivery, this compound has been used as a carrier for anticancer drugs due to its ability to target cancer cells selectively. In photodynamic therapy, this compound has been used as a photosensitizer to induce cell death in cancer cells. As a fluorescent probe, this compound has been used to detect the presence of metal ions in biological samples.
属性
IUPAC Name |
propyl (Z)-2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO5/c1-4-6-16-29-21-13-9-19(10-14-21)23(26)25-22(24(27)30-15-5-2)17-18-7-11-20(28-3)12-8-18/h7-14,17H,4-6,15-16H2,1-3H3,(H,25,26)/b22-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYDXHCFNPHXTR-XLNRJJMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)OC)C(=O)OCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)OC)/C(=O)OCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-bromo-2-chlorophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5422844.png)
![N-1,3-benzothiazol-2-yl-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5422849.png)
![N,N,N',N'-tetramethyl-7-(pyrrolidin-1-ylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5422853.png)
![1'-[(2-hydroxypyridin-3-yl)carbonyl]-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5422865.png)
![4-(3-chloro-4-ethoxybenzoyl)-5-(2-furyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5422869.png)
![2-hydroxy-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)propanamide](/img/structure/B5422871.png)


![3-[2-(2,6-difluorophenyl)ethyl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5422899.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(tetrahydrofuran-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5422908.png)
![4-[2-(4-fluorophenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5422911.png)

![2-[2-(4-chlorophenyl)morpholin-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B5422943.png)
![{3-[(2,4-dichlorobenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5422952.png)